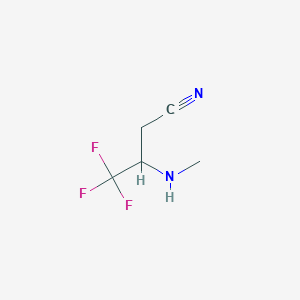
2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a chemical entity that may be related to various piperazine derivatives synthesized for pharmacological purposes. Piperazine derivatives are known for their potential in the development of novel therapeutic agents, particularly in the realm of psychopharmacology. The methoxyphenyl group suggests potential interactions with biological targets, while the presence of a methylthio phenyl moiety could imply additional pharmacokinetic properties.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, including the use of microwave irradiation techniques or conventional synthesis methods. For instance, a series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized and characterized by spectral data, including IR, (1)H NMR, and MS, with purity confirmed by microanalysis . Although the specific synthesis of this compound is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, and their analysis often involves advanced techniques such as X-ray crystallography. For example, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been studied using single-crystal X-ray diffraction, revealing that the piperazine ring adopts a chair conformation . Computational methods like DFT calculations can also provide insights into the reactive sites and the electrophilic or nucleophilic nature of the molecules .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including the formation of N-acyliminium ions, which can be trapped by nucleophilic side chains to yield bridged piperazine-3-ones . The presence of substituents such as methoxy and methylthio groups can influence the reactivity and the outcome of these reactions, potentially leading to a diverse array of products with different pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. The intermolecular hydrogen bonds, as observed in related compounds, can contribute to the crystal packing and overall solid-state properties of the compound . These properties are crucial for the pharmacokinetics and pharmacodynamics of potential therapeutic agents.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Novel compounds derived from related structures have been synthesized for potential therapeutic applications, such as anti-inflammatory and analgesic agents. These compounds exhibit significant cyclooxygenase inhibition and possess analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).
- Another study focused on the synthesis of 1,2,4-triazole derivatives, demonstrating antimicrobial activities against various microorganisms. This showcases the versatility of similar chemical frameworks in creating compounds with potential as antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant and Analgesic Activities
- Research into compounds with structures related to 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide revealed anticonvulsant and analgesic properties. These findings are significant for the development of new therapeutic options for epilepsy and pain management (Obniska et al., 2015).
Acetylcholinesterase Inhibitors
- A study on thiazole-piperazine derivatives as acetylcholinesterase inhibitors highlights the potential of similar compounds in treating neurodegenerative diseases, such as Alzheimer's. Some derivatives showed significant inhibition rates, suggesting their utility in exploring treatments for cognitive disorders (Yurttaş et al., 2013).
Structural and Mechanistic Insights
- Structural characterization and crystal structure analysis of cinnamide derivatives provide insights into the molecular architecture and potential interactions with biological targets. Such studies are foundational for understanding the activity profiles of these compounds and guiding the design of future therapeutic agents (Zhong et al., 2018).
Selective Bacterial Targeting
- Research into compounds showing selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells offers a novel approach to tackling antibiotic resistance. This highlights the therapeutic potential of related compounds in addressing persistent bacterial infections (Kim et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, play a significant role in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Result of Action
The result of the compound’s action would be the modulation of the alpha1-adrenergic receptors’ activity. This could potentially influence the treatment of various neurological conditions . .
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-17-8-6-16(7-9-17)22-10-12-23(13-11-22)20(25)19(24)21-15-4-3-5-18(14-15)27-2/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNHIQGBCKMJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methane](/img/structure/B2505813.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)



![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)


